

Spectroscopic Characterization Guide: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

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Compound of Interest

Compound Name:	9-Chloro-pyrido[1,2-a]pyrimidin-4-one
CAS No.:	1198413-03-4
Cat. No.:	B1434133

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Executive Summary & Structural Context

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a bicyclic fusion of a pyridine and a pyrimidine ring, characterized by a bridgehead nitrogen (N5).[1] The 9-chloro derivative carries a chlorine atom on the pyridine ring at the position adjacent to the bridgehead carbon (C10/C4a), a site critical for steric control in drug design.[1]

Correct characterization requires distinguishing the 9-chloro isomer from its 7-chloro or 8-chloro regioisomers, which can form as impurities during cyclization of 2-amino-chloropyridines with

-keto esters. This guide provides the diagnostic spectroscopic fingerprints (NMR, IR, MS) required for this differentiation.

Chemical Identity[2][3][4][5]

- IUPAC Name: 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
- Molecular Formula: C

H

CIN

O[1]

- Molecular Weight: 180.59 g/mol
- Exact Mass: 180.0090 (for

Cl)[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for the halogen substitution pattern.

Fragmentation Logic

The molecular ion (M

) is stable due to the aromatic bicyclic system. The chlorine signature is diagnostic.

- Isotope Pattern: A characteristic 3:1 intensity ratio for M (m/z 180) and M+2 (m/z 182) confirms the presence of a single chlorine atom.[1]
- Fragmentation Pathway: The primary fragmentation involves the loss of the carbonyl moiety (CO, -28 amu) followed by the loss of the halogen or ring opening.

Table 1: Key MS Signals (EI/ESI+)

m/z (amu)	Ion Identity	Description
-----------	--------------	-------------

| 180.0 |

| Molecular ion (

Cl).[1] Base peak (typical).[1] | | 182.0 |

| Isotope peak (

Cl).[1] Intensity

33% of M

.[2] | | 152.0 |

| Loss of carbonyl (typical of pyrimidin-4-ones). | | 117.0 |

| Subsequent loss of Chlorine radical. |

Visualization: Fragmentation Pathway

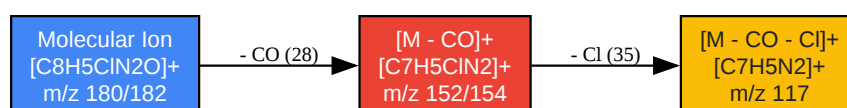


Figure 1: Proposed EI-MS fragmentation pathway for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

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Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the cyclic amide (lactam) and the aryl chloride.[1]

Table 2: Diagnostic IR Bands | Wavenumber (cm

) | Assignment | Notes | | :--- | :--- | :--- | | 3050 - 3100 | C-H Stretch (Ar) | Weak aromatic C-H stretching vibrations. | | 1680 - 1710 | C=O Stretch | Strong. Characteristic of conjugated cyclic amides (pyrimidin-4-one). | | 1620 - 1640 | C=N / C=C Stretch | Ring skeletal vibrations. | | 740 - 760 | C-Cl Stretch | Diagnostic region for aryl chlorides. | | 1200 - 1250 | C-N Stretch | Aryl C-N bond vibrations. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning the regiochemistry of the chlorine substituent. The 9-chloro position creates a specific coupling pattern in the pyridine ring protons (H6, H7, H8).[1]

Numbering System

For this guide, we utilize the standard IUPAC numbering for pyrido[1,2-a]pyrimidine:

- N1: Pyrimidine nitrogen (non-bridgehead).[1]
- C2, C3: Pyrimidine carbons.[1]
- C4: Carbonyl carbon.
- N5: Bridgehead nitrogen.
- C6, C7, C8, C9: Pyridine ring carbons (C6 is adjacent to N5; C9 is adjacent to bridgehead C10).[1]

H NMR Analysis (400 MHz, DMSO-d / CDCl)

The 9-chloro substitution eliminates the H9 proton.[1] This simplifies the pyridine ring system from an ABCD (4-spin) system to an AMX (3-spin) system involving H6, H7, and H8.[1]

Table 3: Predicted

H NMR Assignments | Position | Shift (

, ppm) | Multiplicity |

(Hz) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | H2 | 8.90 - 9.00 | Doublet (d) | 7.0 - 7.5 |

Deshielded by adjacent N1 and C=O conjugation. | | H6 | 8.80 - 8.95 | Doublet (d) | 7.0 - 8.0 |

Most deshielded pyridine proton (alpha to N5). | | H8 | 7.90 - 8.10 | Doublet of Doublets (dd) |

,
| Ortho to Cl (deshielding effect).[1] Coupled primarily to H7. | | H7 | 7.10 - 7.30 | Triplet/dd |

,
| Meta to Cl.[1] Pseudo-triplet due to similar coupling constants. | | H3 | 6.40 - 6.60 | Doublet (d) | 7.0 - 7.5 | Upfield doublet characteristic of pyrimidinone C3-H. |

Key Diagnostic Feature: In the unsubstituted parent, H9 is usually a doublet appearing around 7.5-8.0 ppm. In the 9-chloro derivative, this signal is absent. Furthermore, H8 (ortho to Cl) will show a significant downfield shift and loss of vicinal coupling to H9, appearing as a doublet or dd (coupled only to H7 and long-range to H6).[1]

C NMR Analysis (100 MHz)

The carbon spectrum should show 8 distinct signals. The C-Cl carbon (C9) is chemically distinct.

Table 4: Predicted

C NMR Assignments | Position | Shift (

, ppm) | Type | Notes | | :--- | :--- | :--- | :--- | | C4 | 158.0 - 162.0 | C=O | Carbonyl carbon. | | C2 | 152.0 - 155.0 | CH | Alpha to N1. | | C10 (4a) | 148.0 - 150.0 | Cq | Bridgehead carbon (quaternary).[1] | | C6 | 128.0 - 132.0 | CH | Alpha to N5. | | C8 | 135.0 - 138.0 | CH | Ortho to Cl. | | C9 | 120.0 - 125.0 | C-Cl | Diagnostic. Carbon bearing Chlorine. | | C7 | 114.0 - 116.0 | CH | Beta to N5. | | C3 | 105.0 - 108.0 | CH | Alpha to C=O. |

Visualization: COSY/HMBC Correlation Logic

To prove the 9-chloro position (vs 7- or 8-chloro), use HMBC (Heteronuclear Multiple Bond Correlation). The critical correlation is from H8 to the Bridgehead Carbon (C10).

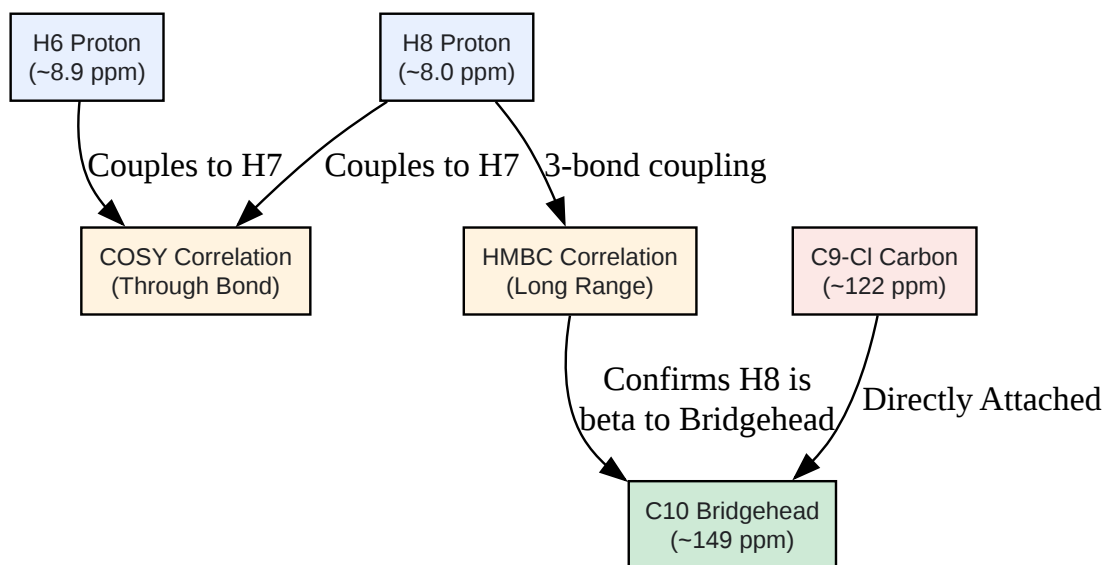


Figure 2: HMBC/COSY logic to confirm 9-Chloro substitution via H8-C10 correlation.

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Experimental Protocol: Validation Workflow

To validate a synthesized batch of **9-Chloro-pyrido[1,2-a]pyrimidin-4-one**:

- Sample Prep: Dissolve ~5-10 mg in DMSO-d

(preferred for solubility) or CDCl

.
- Acquisition: Run standard 1D

H (16 scans) and

C (1024 scans).[1]
- Verification Steps:
 - Step 1 (MS): Confirm m/z 180/182 ratio (Validation of Cl).
 - Step 2 (1H NMR): Identify the characteristic "doublet-triplet-doublet" pattern in the aromatic region (H6, H7, H8) and the absence of H9.[1]
 - Step 3 (Coupling): Verify

Hz (Pyrimidine ring) and

Hz (Pyridine ring).
 - Step 4 (Purity): Check for regioisomers (e.g., 7-chloro) which would show different splitting patterns (e.g., two doublets with meta-coupling if 7-chloro).[1]

References

- Synthesis and Scaffold Characterization: Hermecz, I., & Vasvári-Debreczy, L. (2008).[1][3] Bicyclic 6-6 Systems with One Bridgehead (Ring Junction) Nitrogen Atom: One Extra Heteroatom 1:0. Comprehensive Heterocyclic Chemistry III. [1]
- NMR Assignment Methodology: Tóth, G., et al. (2003).[1][3] Unequivocal total assignment of ¹³C and ¹H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Magnetic Resonance in Chemistry, 41(11), 922-927.[1] [1]

- Physical Properties & Catalog Data: Sigma-Aldrich. **9-Chloro-pyrido[1,2-a]pyrimidin-4-one** Product Specification (CAS 1198413-03-4). [1]
- Bioactivity & Derivatives: Mo, B., Chen, C., & Peng, J. (2023).[1][4][5] CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. RSC Advances, 13, 25256-25262.[1] [1]

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